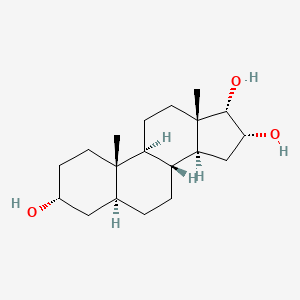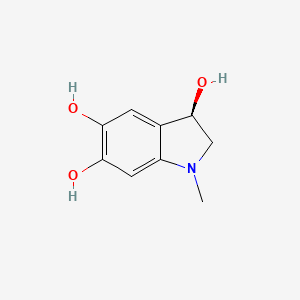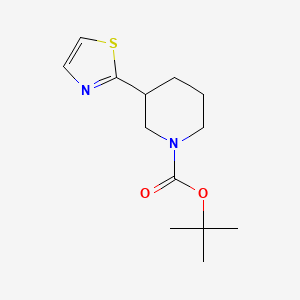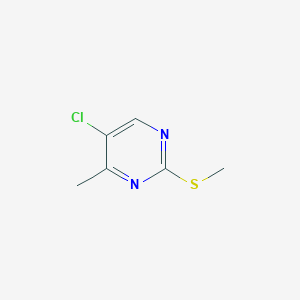
5alpha-Androstan-3alpha,16beta,17beta-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha-Androstan-3alpha,16beta,17beta-triol is a steroid derivative belonging to the class of androgens and derivatives. These compounds are known for their role in the development of masculine characteristics and have significant effects on scalp and body hair in humans .
Vorbereitungsmethoden
The synthesis of 5alpha-Androstan-3alpha,16beta,17beta-triol typically involves multi-step organic synthesis processes. One common route starts with the reduction of androstenedione to 5alpha-androstanediol, followed by selective hydroxylation at the 16beta position. Industrial production methods often involve the use of microbial biotransformation to introduce specific hydroxyl groups at desired positions .
Analyse Chemischer Reaktionen
5alpha-Androstan-3alpha,16beta,17beta-triol undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes.
Reduction: Reduction reactions can further reduce ketones to alcohols.
Substitution: Halogenation or other substitution reactions can introduce new functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
5alpha-Androstan-3alpha,16beta,17beta-triol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroid derivatives.
Biology: It serves as a model compound for studying steroid metabolism and enzyme interactions.
Medicine: Research explores its potential therapeutic effects in hormone replacement therapy and its role in regulating gonadotropin secretion.
Wirkmechanismus
The mechanism of action of 5alpha-Androstan-3alpha,16beta,17beta-triol involves its interaction with androgen receptors. It binds to these receptors, influencing the transcription of specific genes involved in the development of masculine characteristics. The molecular targets include androgen receptors in various tissues, and the pathways involved are related to steroid hormone signaling .
Vergleich Mit ähnlichen Verbindungen
5alpha-Androstan-3alpha,16beta,17beta-triol can be compared with other similar compounds such as:
5alpha-Androstan-3alpha,17beta-diol: Another androgen derivative with similar effects on androgen receptors.
5alpha-Androstan-3beta,17alpha-diol: Known for its role in regulating gonadotropin secretion.
5alpha-Androstan-3alpha,17beta-diol: Used in research for its anti-inflammatory properties.
These compounds share structural similarities but differ in their specific hydroxylation patterns and biological activities, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
63230-55-7 |
|---|---|
Molekularformel |
C19H32O3 |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
(3R,5S,8R,9S,10S,13S,14S,16R,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C19H32O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h11-17,20-22H,3-10H2,1-2H3/t11-,12+,13+,14-,15-,16+,17+,18-,19-/m0/s1 |
InChI-Schlüssel |
CXGDRQWRJUSSAR-XKYJBRGQSA-N |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC(C4O)O)C)O |
Isomerische SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@H]4O)O)C)O |
Kanonische SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC(C4O)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(Methylthio)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3329718.png)
![3-(HYDROXYMETHYL)-9-METHOXY-5-METHYLNAPHTHO[2,3-B]FURAN-4-CARBALDEHYDE](/img/structure/B3329725.png)


![3-(m-tolyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3329743.png)

![3,7-Diazabicyclo[4.2.0]octane](/img/structure/B3329754.png)




